molecular formula C12H12BrNO B8549311 1-(3-bromopropyl)-1H-indole-5-carbaldehyde

1-(3-bromopropyl)-1H-indole-5-carbaldehyde

Cat. No.: B8549311
M. Wt: 266.13 g/mol
InChI Key: WOZCXALGKYLMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromopropyl)-1H-indole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

1-(3-bromopropyl)indole-5-carbaldehyde

InChI

InChI=1S/C12H12BrNO/c13-5-1-6-14-7-4-11-8-10(9-15)2-3-12(11)14/h2-4,7-9H,1,5-6H2

InChI Key

WOZCXALGKYLMLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCCBr)C=C1C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.70 g (30.31 mmol) of 60% sodium hydride suspension are added to 14 ml of anhydrous DMF and a solution of 2.40 g (16.53 mmol) of 1H-indole-3-carbaldehyde in 10 ml of DMF added dropwise. After 45 min of stirring at room temperature the solution is cooled externally with an ice/water bath and a solution of 2.52 ml (5.01 g; 24.80 mmol) of 1,3-dibromopropane in 6 ml of DMF added dropwise. The solution is stirred at room temperature for 2 hr before adding 10 ml of water and 10 ml of 2N HCl. The suspension is extracted thrice with ethyl ether, washed with water, dried and concentrated in vacuo. The residue is chromatographically purified (hexane to hexane/EtAcO 4:1) to give 1.4 g of the pure title compound (33% yield).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.52 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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